molecular formula C31H32N2O3S B4570912 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide

Cat. No.: B4570912
M. Wt: 512.7 g/mol
InChI Key: YSUKFEPNZIKBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide is a useful research compound. Its molecular formula is C31H32N2O3S and its molecular weight is 512.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.21336406 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides: Beyond Antibacterial Applications

Sulfonamides, including compounds like 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide, have historically been recognized for their antibacterial efficacy. However, recent studies have expanded their potential applications to include antifungal, antiparasitic, antioxidant, and particularly antitumor activities. This broad spectrum of pharmacological properties is attributed to the structural versatility of sulfonamides, which allows for the development of diverse derivatives targeting various molecular pathways (Azevedo-Barbosa et al., 2020).

Antitumor Potential

The antitumor properties of sulfonamides have garnered significant interest. These compounds have been investigated for their ability to inhibit carbonic anhydrase IX and XII, enzymes overexpressed in tumor cells, thereby offering a mechanism to target tumor microenvironments and potentially halt cancer progression. The structural motif of sulfonamides, including the benzyl[(4-methylphenyl)sulfonyl]amino moiety, plays a crucial role in this context, providing a platform for the development of novel antitumor agents (Carta et al., 2012).

Enzyme Inhibition for Disease Management

Beyond their antitumor activity, sulfonamides have been explored for their ability to inhibit enzymes involved in various diseases. The inhibition of carbonic anhydrases and other enzymes by sulfonamide-based compounds is a promising strategy for treating conditions such as glaucoma, epilepsy, and hypertension. This enzyme inhibition approach, facilitated by the sulfonamide functional group, underscores the therapeutic versatility of these compounds (Carta & Supuran, 2013).

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O3S/c1-22(2)27-15-10-11-24(4)30(27)32-31(34)28-14-8-9-16-29(28)33(21-25-12-6-5-7-13-25)37(35,36)26-19-17-23(3)18-20-26/h5-20,22H,21H2,1-4H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUKFEPNZIKBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC=C4C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.